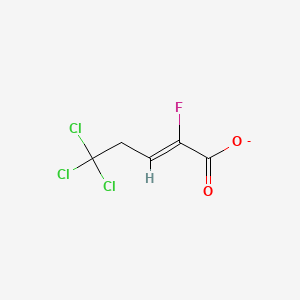
5,5,5-Trichloro-2-fluoro-pent-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,5-Trichloro-2-fluoro-pent-2-enoate is an organic compound characterized by the presence of three chlorine atoms and one fluorine atom attached to a pent-2-enoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trichloro-2-fluoro-pent-2-enoate typically involves the reaction of appropriate precursors under controlled conditions One common method involves the chlorination and fluorination of a pent-2-enoate derivative
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are optimized for maximum yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5,5,5-Trichloro-2-fluoro-pent-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of chlorine or fluorine atoms, resulting in different derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
5,5,5-Trichloro-2-fluoro-pent-2-enoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine and fluorine atoms into complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5,5,5-Trichloro-2-fluoro-pent-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of signal transduction, and alteration of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 5,5,5-trifluoropent-2-enoate: Similar in structure but contains fluorine atoms instead of chlorine.
5,5,5-Trifluoro-2-pentenoate: Another fluorinated derivative with different reactivity and applications.
Uniqueness
5,5,5-Trichloro-2-fluoro-pent-2-enoate is unique due to the combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired, such as in the synthesis of complex organic molecules or the development of new materials.
Eigenschaften
Molekularformel |
C5H3Cl3FO2- |
|---|---|
Molekulargewicht |
220.43 g/mol |
IUPAC-Name |
(Z)-5,5,5-trichloro-2-fluoropent-2-enoate |
InChI |
InChI=1S/C5H4Cl3FO2/c6-5(7,8)2-1-3(9)4(10)11/h1H,2H2,(H,10,11)/p-1/b3-1- |
InChI-Schlüssel |
JZUCBBWSDQIOGY-IWQZZHSRSA-M |
Isomerische SMILES |
C(/C=C(/C(=O)[O-])\F)C(Cl)(Cl)Cl |
Kanonische SMILES |
C(C=C(C(=O)[O-])F)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



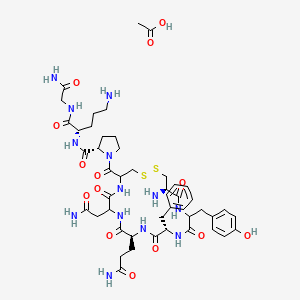
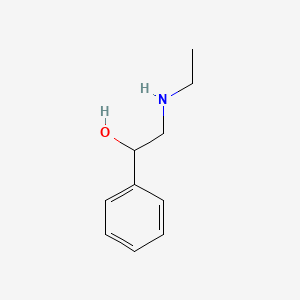
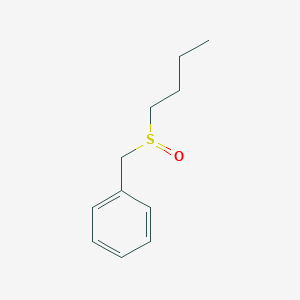
![[S(R)]-N-((1R)-1-(2-(Dicyclohexylphosphino)phenyl)-2,2-dimethylpropyl)-2-methyl-2-propanesulfinamide](/img/structure/B14750800.png)

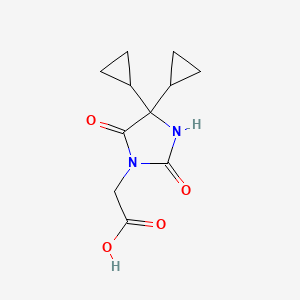

![(3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B14750839.png)

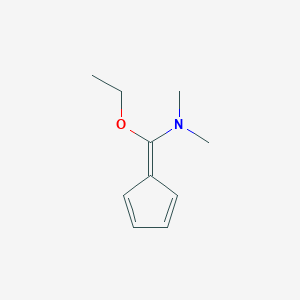
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene](/img/structure/B14750867.png)


